molecular formula C44H2F28N4 B054992 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin CAS No. 121399-88-0

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

Cat. No. B054992
M. Wt: 1118.5 g/mol
InChI Key: BVYJQIBTXOTRJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis This compound is synthesized from 3,4-difluoropyrrole and benzaldehyde under Lindsey conditions, highlighting a general approach to β-octafluoroporphyrins with meso-tetraaryl substituents. The synthesis route opens pathways to a wide array of highly electron-deficient ligands, essential for developing efficient and robust oxidation catalysts (Leroy et al., 1997).

Molecular Structure Analysis X-ray crystallography of its Zn(II) complex reveals a nonplanar macrocycle core, challenging the expected correlation between planarity and spectral properties. This discrepancy indicates the complex interplay between molecular structure and electronic properties in these highly fluorinated compounds (Leroy et al., 1997).

Chemical Reactions and Properties The fluorinated porphyrins exhibit unique reactivity patterns, including nucleophilic aromatic substitution reactions that enable the introduction of diverse functional groups at the periphery of the porphyrin core. Such reactions expand the utility of these compounds in creating tailored materials for specific applications (Costa et al., 2011).

Physical Properties Analysis The electron-deficient nature of the compound, as demonstrated through electrochemical and spectroscopic data, showcases its potential as a ligand in metal complexes. The ability to finely tune the formal oxidation potential using only aryl substituents is particularly noteworthy, offering insights into the design of new materials with desired electronic properties (Woller & DiMagno, 1997).

Chemical Properties Analysis The synthesis and characterization of these compounds underscore their role as new, planar, electron-deficient ligands, distinct from other porphyrin derivatives. Their unique electronic properties, influenced by the fluorinated substituents, make them suitable for applications requiring high electron affinity and stability under oxidative conditions (Woller & DiMagno, 1997).

Scientific Research Applications

Photophysical Characteristics and Structure

Structure and Photophysics of β-Octafluoro-meso-tetraarylporphyrins The compound [2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetraphenylporphinato]zinc, and its photophysical studies demonstrate notable absorption spectra and distinct X-ray crystal structures. These characteristics are substantially different from other fluorinated porphyrins, indicating unique photophysical properties and challenging the commonly accepted theories relating macrocycle distortion to optoelectronic properties (Smirnov, Woller, Tatman, & DiMagno, 2001).

Water Solubility and Optical Properties

Differential Substituent Effects of β-Halogens in Water-Soluble Porphyrins Research into the first water-soluble β-octafluorinated porphyrins, specifically 5,10,15,20-tetrakis(4-sulfonatophenyl)-2,3,7,8,12,13,17,18-octafluoroporphyrin, reveals insights into their aqueous aggregation, acid–base, and optical properties. These porphyrins exhibit unique acidity characteristics and their large conformational differences have minimal impact on N–H acidity, an aspect backed by semiempirical calculations (Biffinger, Sun, Nelson, & DiMagno, 2003).

Structural Dynamics and Chemical Reactivity

Theoretical Studies on Structural Change and Conformational Dynamics Research into the geometries of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin and its derivatives provides insights into the configurational changes during protonation and the potential influences on molecular aggregation. The study employs structure analysis, population analysis, and frontier orbital analysis to delve into these aspects (Xiao, 2002).

Porphyrin Derivatives as Platforms for Therapeutics and Catalysis

meso-Tetra(pentafluorophenyl)porphyrin as a Platform The core porphyrin known as 5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphyrin exhibits the ability to react with various nucleophiles. This reactivity forms the basis for generating solution-phase combinatorial libraries with potential applications in photodynamic therapeutics and catalysis (Samaroo, Vinodu, Chen, & Drain, 2007).

properties

CAS RN

121399-88-0

Product Name

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

Molecular Formula

C44H2F28N4

Molecular Weight

1118.5 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C44H2F28N4/c45-9-1(10(46)18(54)25(61)17(9)53)5-37-29(65)31(67)39(73-37)6(2-11(47)19(55)26(62)20(56)12(2)48)41-33(69)35(71)43(75-41)8(4-15(51)23(59)28(64)24(60)16(4)52)44-36(72)34(70)42(76-44)7(40-32(68)30(66)38(5)74-40)3-13(49)21(57)27(63)22(58)14(3)50/h73-74H

InChI Key

BVYJQIBTXOTRJZ-UHFFFAOYSA-N

SMILES

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F

Canonical SMILES

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F

Origin of Product

United States

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